Cas no 2227897-25-6 ((1R)-1-4-(pentafluoroethyl)phenylethan-1-amine)

(1R)-1-[4-(Pentafluoroethyl)phenyl]ethan-1-amine is a chiral amine compound featuring a pentafluoroethyl-substituted aromatic ring. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, where enantiopurity is critical. The pentafluoroethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability in drug development. This compound serves as a versatile intermediate in medicinal chemistry, particularly for designing CNS-active molecules or fluorinated bioactive agents. Its high fluorine content may also confer unique physicochemical properties, such as increased membrane permeability. The compound's structural features make it suitable for use in organofluorine chemistry, catalysis, and as a building block for advanced materials requiring fluorinated aromatic motifs.
(1R)-1-4-(pentafluoroethyl)phenylethan-1-amine structure
2227897-25-6 structure
商品名:(1R)-1-4-(pentafluoroethyl)phenylethan-1-amine
CAS番号:2227897-25-6
MF:C10H10F5N
メガワット:239.185120105743
CID:6197490
PubChem ID:165851468

(1R)-1-4-(pentafluoroethyl)phenylethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1R)-1-4-(pentafluoroethyl)phenylethan-1-amine
    • 2227897-25-6
    • EN300-1974214
    • (1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
    • インチ: 1S/C10H10F5N/c1-6(16)7-2-4-8(5-3-7)9(11,12)10(13,14)15/h2-6H,16H2,1H3/t6-/m1/s1
    • InChIKey: JUUFYDYUVHFUJN-ZCFIWIBFSA-N
    • ほほえんだ: FC(C(F)(F)F)(C1C=CC(=CC=1)[C@@H](C)N)F

計算された属性

  • せいみつぶんしりょう: 239.07334013g/mol
  • どういたいしつりょう: 239.07334013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 26Ų

(1R)-1-4-(pentafluoroethyl)phenylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1974214-2.5g
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
2227897-25-6
2.5g
$2940.0 2023-09-16
Enamine
EN300-1974214-10g
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
2227897-25-6
10g
$6450.0 2023-09-16
Enamine
EN300-1974214-10.0g
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
2227897-25-6
10g
$6450.0 2023-05-27
Enamine
EN300-1974214-1.0g
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
2227897-25-6
1g
$1500.0 2023-05-27
Enamine
EN300-1974214-5.0g
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
2227897-25-6
5g
$4349.0 2023-05-27
Enamine
EN300-1974214-0.05g
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
2227897-25-6
0.05g
$1261.0 2023-09-16
Enamine
EN300-1974214-0.25g
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
2227897-25-6
0.25g
$1381.0 2023-09-16
Enamine
EN300-1974214-0.5g
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
2227897-25-6
0.5g
$1440.0 2023-09-16
Enamine
EN300-1974214-0.1g
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
2227897-25-6
0.1g
$1320.0 2023-09-16
Enamine
EN300-1974214-1g
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
2227897-25-6
1g
$1500.0 2023-09-16

(1R)-1-4-(pentafluoroethyl)phenylethan-1-amine 関連文献

(1R)-1-4-(pentafluoroethyl)phenylethan-1-amineに関する追加情報

The Chemical Compound CAS No. 2227897-25-6: (1R)-1-(4-(Pentafluoroethyl)phenyl)ethan-1-amine

The compound with CAS No. 2227897-25-6, commonly referred to as (1R)-1-(4-(pentafluoroethyl)phenyl)ethan-1-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pentafluoroethyl group attached to a phenyl ring, further connected to an ethanamine moiety with an (R)-configuration at the chiral center. The combination of these structural elements contributes to its distinctive chemical properties and potential biological activities.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as asymmetric catalysis and fluorination techniques. The pentafluoroethyl group is particularly noteworthy due to its high electron-withdrawing capacity, which significantly influences the electronic properties of the molecule. This feature makes it a valuable component in the design of bioactive compounds, particularly in the context of drug discovery.

Research into (1R)-1-(4-(pentafluoroethyl)phenyl)ethan-1-amine has revealed promising pharmacological profiles. Studies have demonstrated that this compound exhibits selective binding affinity for certain receptor systems, making it a potential candidate for therapeutic applications. For instance, its ability to modulate neurotransmitter systems has been explored in preclinical models, highlighting its potential role in treating neurological disorders such as epilepsy or anxiety.

The stereochemistry of this compound, specifically the (R)-configuration, plays a critical role in its biological activity. Chiral centers are often key determinants of a molecule's pharmacokinetic and pharmacodynamic properties. In this case, the (R)-configuration ensures optimal interaction with target proteins, thereby enhancing its therapeutic potential while minimizing off-target effects.

Moreover, the incorporation of a phenyl ring into the structure introduces aromaticity and planarity, which are essential for stabilizing interactions within biological systems. The phenyl group also serves as a scaffold for further functionalization, enabling researchers to explore diverse chemical modifications and their subsequent effects on activity.

Recent studies have also focused on the metabolic stability and bioavailability of (1R)-1-(4-(pentafluoroethyl)phenyl)ethan-1-amine. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), have been employed to elucidate its metabolic pathways and determine its pharmacokinetic profile. These findings are crucial for optimizing drug delivery systems and enhancing therapeutic efficacy.

In terms of applications, this compound has shown promise in several therapeutic areas beyond neuroscience. Its potential anti-inflammatory and antioxidant properties have been investigated in vitro, suggesting its utility in treating conditions associated with oxidative stress and inflammation. Additionally, preliminary data indicate that it may possess anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis.

The development of (1R)-1-(4-(pentafluoroethyl)phenyl)ethan-1-amine represents a significant milestone in medicinal chemistry. Its unique combination of structural features and biological activities underscores its value as a lead compound for drug discovery efforts. As research continues to unfold, further insights into its mechanism of action and clinical potential are anticipated.

In conclusion, CAS No. 2227897-25-6 stands out as a compelling example of how innovative synthetic strategies and rigorous biological evaluation can yield compounds with remarkable therapeutic potential. Its distinct chemical architecture and promising pharmacological profile position it as a key player in the ongoing quest for novel therapeutics across multiple disease areas.

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